Tms-ct

Descripción general

Descripción

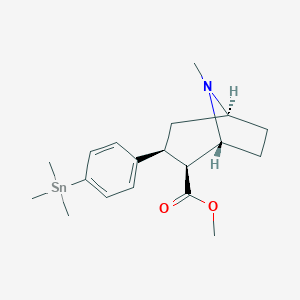

Tms-ct is a useful research compound. Its molecular formula is C19H29NO2Sn and its molecular weight is 422.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

TMS-CT (transcranial magnetic stimulation compound) represents a significant advancement in neuromodulation techniques, particularly in the treatment of various neurological and psychiatric disorders. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound is primarily recognized for its role in enhancing the efficacy of transcranial magnetic stimulation (TMS) by improving synaptic plasticity and neuronal recovery. The compound is utilized in both clinical and experimental settings to explore its therapeutic potential.

The biological activity of this compound is linked to several neurobiological mechanisms:

- Neuroplasticity : this compound promotes synaptic plasticity, which is crucial for learning and memory. Studies indicate that TMS can enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in cortical neurons .

- Cortical Excitability : Research shows that this compound can modulate cortical excitability, leading to increased neuronal firing rates in targeted brain regions. This modulation is particularly beneficial in treating conditions like depression and anxiety .

- Neurochemical Changes : this compound influences the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which support neuron survival and growth .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Case Study 1: Treatment-Resistant Depression

- Case Study 2: Severe Anxiety Disorders

- Case Study 3: Cognitive Impairment Post-Stroke

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Aplicaciones Científicas De Investigación

Clinical Applications

-

Neurological Disorders

- Epilepsy : TMS-CT is used to map motor areas in patients with epilepsy, aiding in pre-surgical planning by identifying critical brain regions that should be preserved during surgery .

- Stroke Rehabilitation : Studies have shown that TMS can facilitate motor recovery in stroke patients by enhancing cortical excitability in affected areas .

-

Cognitive Enhancement

- Research indicates that TMS can improve cognitive functions such as memory and attention in individuals with Alzheimer’s disease and Mild Cognitive Impairment (MCI). Meta-analyses have reported significant cognitive improvements following TMS interventions, particularly when combined with cognitive training .

- Psychiatric Disorders

Research Applications

- Neuroscience Research

- Motor Mapping

- Real-Time Feedback Mechanisms

Case Studies

Análisis De Reacciones Químicas

Primary Decomposition Pathways

TMS undergoes thermal decomposition via Si–C bond homolysis as the initial step, producing methyl radicals (CH₃·) and trimethylsilyl radicals (Me₃Si·) above 1,160 K . Key pathways include:

-

Channel (1):

-

Secondary decomposition of Me₃Si·:

-

Loss of H atom:

-

Loss of CH₃·:

-

Secondary Reactions and Product Formation

Secondary decomposition involves silene/silylene intermediates and H₂ elimination:

-

Isomerization of Me₂Si=CH₂ via 1,2-H shifts forms silylenes like :Si(H)CH=CH₂, which eliminate H₂ through Si–H and adjacent C–H bond cleavage .

-

Key products include H₂, methane, ethane, ethylene, and small hydrocarbons. H₂ accounts for 30–40% of gaseous products in TMS pyrolysis .

Table 1: Observed Products and Their Formation Mechanisms

Kinetic Parameters

Rate constants for TMS decomposition follow Arrhenius behavior with two distinct regimes:

-

Low-temperature regime (1,058–1,130 K):

-

High-temperature regime (1,130–1,194 K):

Methane formation kinetics:

Role of Silylenes in H₂ Elimination

Silylenes with Si–H bonds (e.g., :Si(H)CH₂CH₃) are critical for H₂ generation :

Experimental Techniques and Findings

-

Flash pyrolysis with VUV-PI-TOFMS identified intermediates such as :Si=CH₂ (m/z 42) and :Si=C=CH₂ (m/z 54) .

-

DFT calculations corroborated energetics for H₂ elimination pathways, showing silylenes are more reactive than silenes .

Implications for CVD Processes

The high H₂ yield from TMS decomposition influences SiC deposition rates, as H₂ suppresses gas-phase nucleation and enhances surface reactions .

Propiedades

IUPAC Name |

methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKXLRZDWPQUMD-AURCBSNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158111-10-5 | |

| Record name | Tms-ct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158111105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMS-CT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PCO2A7B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.